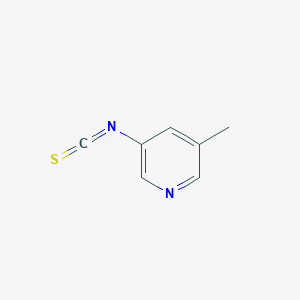
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol: is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation techniques have been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown efficacy in preclinical studies against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity .
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects. The compound’s fluorine atom enhances its binding affinity and selectivity for target enzymes .
類似化合物との比較
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
- 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
- 3-(4-Methylphenyl)-1-methyl-1H-pyrazol-5-ol
Comparison: Compared to its analogs, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol exhibits enhanced chemical stability and biological activity due to the presence of the fluorine atom. The fluorine atom’s high electronegativity and small atomic radius contribute to stronger interactions with biological targets, making this compound more effective in its applications .
特性
分子式 |
C10H9FN2O |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
InChIキー |
SVOAGERSGSJBRC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
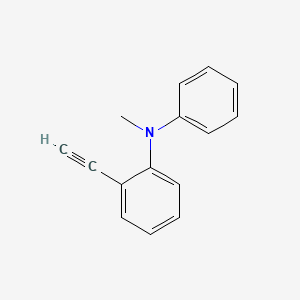
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
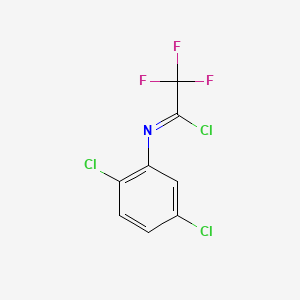
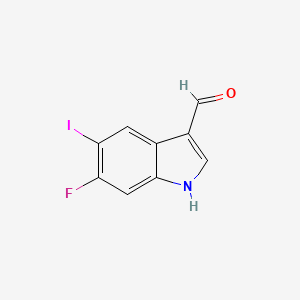
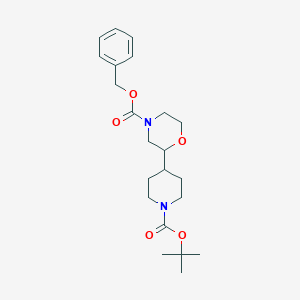

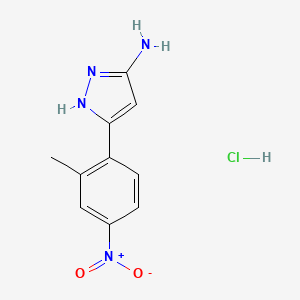
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)

